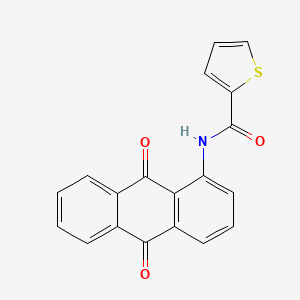

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide

Description

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide is a synthetic anthraquinone-derived amide compound characterized by a thiophene-2-carboxamide moiety attached to the 1-position of the anthraquinone core. The anthraquinone scaffold provides redox-active and planar aromatic properties, while the amide group serves as a chelating site for transition metals.

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11NO3S/c21-17-11-5-1-2-6-12(11)18(22)16-13(17)7-3-8-14(16)20-19(23)15-9-4-10-24-15/h1-10H,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYXIBUMKKQQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that the compound possesses an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions.

Mode of Action

The mode of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide involves the functionalization of inert nonreactive C-H bonds. This process avoids prefunctionalized reagents or materials and thus provides rapid access to desired products and synthetic targets. The main challenge in functionalization of C-H bonds is controlling which C-H bond would undergo activation or cleavage or site-selectivity.

Biochemical Analysis

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C19H13N O3S

- Molecular Weight : 341.37 g/mol

- IUPAC Name : this compound

The compound features an anthracene moiety which is known for its photophysical properties and potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

-

Bacterial Activity :

- Effective against Mycobacterium luteum.

- Demonstrated antibacterial activity with minimum inhibitory concentrations (MIC) values suggesting potent effects against various strains.

-

Fungal Activity :

- Exhibits antifungal properties against Aspergillus niger and Candida tenuis, indicating its potential use in treating fungal infections.

Anticancer Activity

The compound has shown promising results in anticancer studies:

- Cell Lines Tested : The compound was evaluated against the MCF-7 human breast cancer cell line.

- Results : It demonstrated a GI50 value of 1.40 μM, which is significantly lower than the reference drug mitoxantrone (GI50 = 3.93 μM), indicating superior potency in inhibiting cancer cell growth.

Antioxidant Properties

Studies have also highlighted the antioxidant capabilities of this compound:

- Mechanism : The compound scavenges free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- DNA Interaction :

- The anthracene moiety is known to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition :

- The compound likely inhibits microbial enzymes essential for growth and survival, leading to antimicrobial effects.

Research Findings and Case Studies

Comparison with Similar Compounds

Role in C–H Bond Functionalization

- Benzamide Analogs : The 2-methylbenzamide derivative facilitates γ-C–H bond activation via N,O-bidentate chelation , forming stable 5-membered metallacycles with transition metals (e.g., Pd). This enables site-selective arylation, alkylation, or acetoxylation reactions .

- This could expand substrate scope or improve catalytic turnover .

Thermodynamic and Spectroscopic Comparisons

- Thermodynamic Stability : Benzamide analogs form stable 5-membered chelates (ΔG ~ −15 kcal/mol for Pd complexes), critical for regioselective C–H activation. Thiophene-based systems may exhibit altered stability due to sulfur’s polarizability and larger atomic radius .

- Spectroscopic Signatures: IR: The benzamide analog shows C=O stretches at ~1670 cm⁻¹ (anthraquinone) and ~1650 cm⁻¹ (amide), while thiophene derivatives may display additional C–S vibrations (~680 cm⁻¹) . NMR: The thiophene’s protons (δ 7.2–7.8 ppm in CDCl₃) would differ distinctly from benzamide’s aromatic signals (δ 7.0–8.0 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.